molecular formula C5H8N2S B081599 Ethyl-thiazol-2-YL-amine CAS No. 13472-75-8

Ethyl-thiazol-2-YL-amine

Cat. No. B081599
CAS RN: 13472-75-8
M. Wt: 128.2 g/mol
InChI Key: LUWSZVRMLJKYML-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl-thiazol-2-yl-amine and its derivatives can be synthesized efficiently from N-arylthiazole-2-amines. The synthesis process involves the use of ethyl chloroacetate as an alkylating agent and NaH as a base in THF (tetrahydrofuran) to yield novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates (Babar et al., 2017).

Molecular Structure Analysis

The molecular structure of ethyl-thiazol-2-yl-amine derivatives has been studied through various techniques including crystallography and quantum theory. One study on N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine revealed different orientations of the amino group in non-halogenated structures, indicating significant variations in molecular structure based on substitutions (El-Emam et al., 2020).

Chemical Reactions and Properties

Ethyl-thiazol-2-yl-amine reacts with various reagents under different conditions to form a range of compounds. The chemical reactions and properties are influenced by factors such as solvent, catalysts, and the nature of substituents used in the reactions. One study highlights the synthesis of thiazole compounds under varying reaction conditions, showcasing the diversity of reactions and products that can be generated (Berber, 2022).

Scientific Research Applications

Glucosidase Inhibition Studies

Ethyl-thiazol-2-YL-amine and its derivatives, specifically ethyl 2-[aryl(thiazol-2-yl)amino]acetates, have been synthesized and demonstrated significant inhibition activities towards α-glucosidase and β-glucosidase enzymes. This inhibition is indicative of potential applications in managing diabetes and other metabolic disorders. For example, one of the compounds showed an inhibition towards α-glucosidase that was almost two-fold compared to the standard acarbose (Babar et al., 2017).

Hypoglycemic Agents

Ethyl-thiazol-2-YL-amine derivatives, such as N-(pyrimidin-4-yl)thiazol-2-amine, have been found to act as potent hypoglycemic agents. These compounds are capable of activating glucokinase (GK) and PPARγ, thus significantly decreasing glucose levels in normal mice after oral glucose loading (Song et al., 2011).

Antimicrobial Properties

Ethyl-thiazol-2-YL-amine derivatives have demonstrated promising antimicrobial properties. For instance, ethyl 7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a] pyrimidine-6-carboxylate and related compounds have been tested for their in vitro antibacterial activity against various bacterial strains and exhibited significant antimicrobial activities (Patel & Patel, 2017).

Molluscicidal Properties

Research has also highlighted the use of ethyl-thiazol-2-YL-amine derivatives in molluscicidal properties. These compounds have been screened for activity against the intermediate host of schistosomiasis, suggesting potential use in controlling this disease (El-bayouki & Basyouni, 1988).

Synthetic and Biological Studies

Various synthetic approaches have been explored to create ethyl-thiazol-2-YL-amine derivatives, investigating their potential biological applications. A study synthesized ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, highlighting the importance of these compounds in developing new therapeutic agents (Idhayadhulla et al., 2010).

Corrosion Inhibition

Ethyl-thiazol-2-YL-amine and its derivatives have been studied for their potential as corrosion inhibitors. For example, a study demonstrated the effectiveness of thiazoles, including 4-phenylthiazole-2-amine, in inhibiting corrosion of copper in acidic environments (Farahati et al., 2019).

Safety And Hazards

While specific safety and hazards information for Ethyl-thiazol-2-YL-amine was not found in the retrieved papers, it’s important to handle all chemical compounds with care and appropriate protective measures .

Future Directions

Thiazoles have shown a wide range of biological activities and are present in several drugs used in the cure of cancer . Therefore, the development of new thiazole derivatives, including Ethyl-thiazol-2-YL-amine, could be a promising direction for future research .

properties

IUPAC Name

N-ethyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-2-6-5-7-3-4-8-5/h3-4H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWSZVRMLJKYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547031
Record name N-Ethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-thiazol-2-YL-amine

CAS RN

13472-75-8
Record name N-Ethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-1,3-thiazol-2-amine
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Synthesis routes and methods

Procedure details

5-Chloro-3-(4-chloro-3-(trifluoromethyl)phenylsulfonamido)picolinic acid (120 mg, 0.3 mmol), 2-ethylaminothiazole [(50 mg, 0.4 mmol) 2-Ethylaminothiazole was prepared freshly from 2-aminothiazole and acetylaldehyde via standard reductive amination condition using NaCNBH3 as the reducing agent], HATU (190 mg, 0.5 mmol), DIEA (130 mg, 1 mmol) were reacted according to the procedure D to provide the title compound. HPLC purification (20→90% gradient of MeCN-water) provided 5-Chloro-3(4-chloro-3-(trifluoromethyl)phenysulfonamido)-N-ethyl-(thiazol-2-yl)picolinamide: 1H NMR (400 MHz, CDCl3) δ 9.20 (s, 1H), 8.23 (s, 1H), 8.07 (s, 1H), 7.82 (d, 1H), 7.61 (s, 1H), 7.46 (d, 1H), 7.20 (s, 1H), 6.0 (s, 2H), 4.02 (q, 2H), 1.25 (t, 3H); MS m/z 525.0 (M+H).
Name
5-Chloro-3-(4-chloro-3-(trifluoromethyl)phenylsulfonamido)picolinic acid
Quantity
120 mg
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acetylaldehyde
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190 mg
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130 mg
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